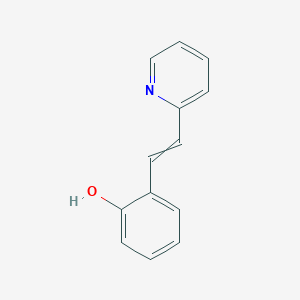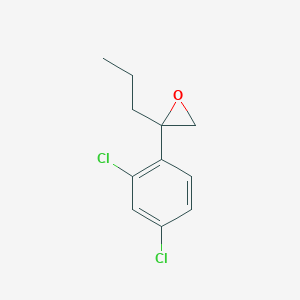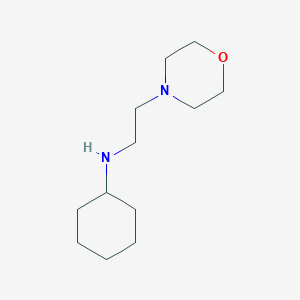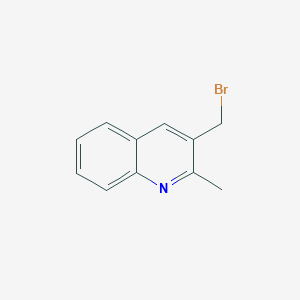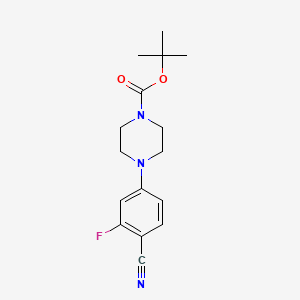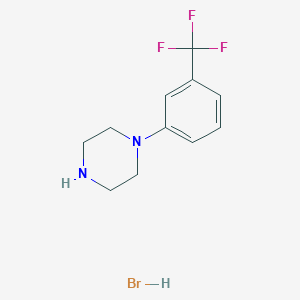![molecular formula C11H13IO2 B8582304 Methyl 3-[3-(iodomethyl)phenyl]propanoate](/img/structure/B8582304.png)
Methyl 3-[3-(iodomethyl)phenyl]propanoate
Descripción general
Descripción
Methyl 3-[3-(iodomethyl)phenyl]propanoate is an organic compound with the molecular formula C11H13IO2. It is a derivative of propionic acid and contains an iodomethyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(iodomethyl)phenyl]propanoate typically involves the iodination of a suitable precursor. One common method is the reaction of 3-(3-methylphenyl)-propionic acid methyl ester with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the methyl group to form the iodomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly oxidizing agents can be considered for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[3-(iodomethyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
Methyl 3-[3-(iodomethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodinated compounds.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 3-[3-(iodomethyl)phenyl]propanoate depends on the specific application and the target molecule. In general, the iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The phenyl ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Bromomethyl-phenyl)-propionic acid methyl ester
- 3-(3-Chloromethyl-phenyl)-propionic acid methyl ester
- 3-(3-Fluoromethyl-phenyl)-propionic acid methyl ester
Uniqueness
The presence of the iodomethyl group in Methyl 3-[3-(iodomethyl)phenyl]propanoate makes it more reactive compared to its bromine, chlorine, or fluorine analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules. This unique property makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C11H13IO2 |
|---|---|
Peso molecular |
304.12 g/mol |
Nombre IUPAC |
methyl 3-[3-(iodomethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H13IO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8H2,1H3 |
Clave InChI |
IZLNNMOKRWMENT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC(=CC=C1)CI |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
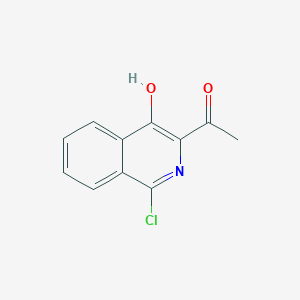
![1-[4-Nitro-3-(propan-2-yloxy)phenyl]piperidin-4-yl acetate](/img/structure/B8582248.png)
![6-[([1,1'-Biphenyl]-2-carbonyl)amino]pyridine-3-carboxylic Acid](/img/structure/B8582249.png)
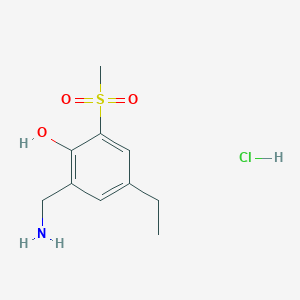
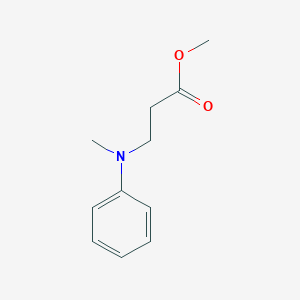
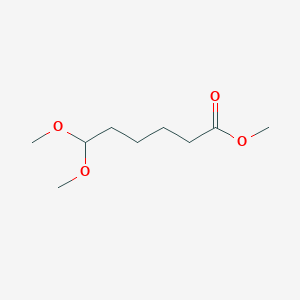
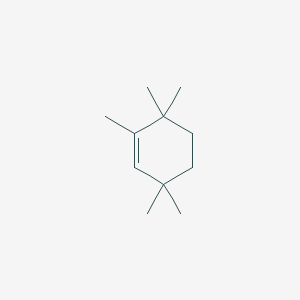
![8-(3-Methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8582292.png)
